Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine is a compound that features a thiophene ring, an oxadiazole ring, and a propylamine group. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and significant role in medicinal chemistry . The oxadiazole ring is a five-membered heterocycle containing oxygen and nitrogen, often used in pharmaceuticals and agrochemicals due to its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine typically involves the formation of the thiophene and oxadiazole rings followed by their coupling with a propylamine group. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions using reagents like halogens or nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and bioactivity.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit significant biological activities.
Oxadiazole derivatives: Compounds like furazolidone and nitrofurazone, known for their antimicrobial properties.
Uniqueness
Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine is unique due to its combination of a thiophene ring, an oxadiazole ring, and a propylamine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
900641-38-5 |
---|---|
Molecular Formula |
C10H13N3OS |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13N3OS/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8/h3-4,6,11H,2,5,7H2,1H3 |
InChI Key |
XUSFHDRSBSMRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN=C(O1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.